格列本脲-D3

描述

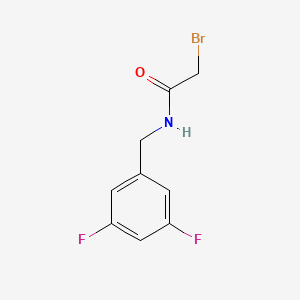

Glyburide-D3, also known as Glibenclamide-D3, is a deuterium-labeled version of Glyburide . Glyburide is an oral diabetes medicine that helps control blood sugar levels . It is used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus . Glyburide is not for treating type 1 diabetes .

Synthesis Analysis

Glyburide was successfully entrapped in synthesized silica nanoparticles . To identify the effect of independent variables (concentration of silica and concentration of glyburide) on encapsulation efficiency and drug release (dependent variables), a response surface methodology was employed .

Molecular Structure Analysis

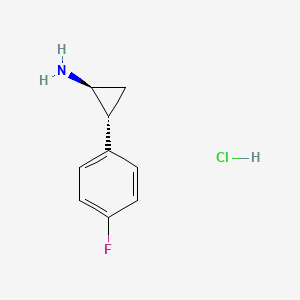

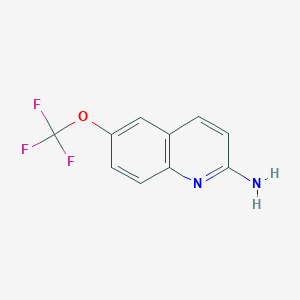

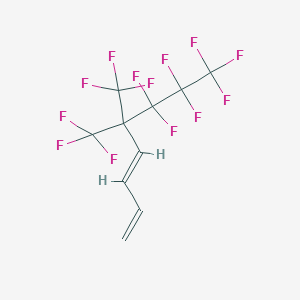

The molecular formula of Glyburide-D3 is C23H25ClD3N3O5S . Its average mass is 497.022 Da and its monoisotopic mass is 496.162659 Da .

Chemical Reactions Analysis

Glyburide-D3 is a deuterated version of the popular diabetes medication, glyburide . It is a member of the sulfonylurea class of drugs, which work by stimulating the pancreas to produce more insulin, a hormone that regulates blood sugar levels in the body .

Physical And Chemical Properties Analysis

Glyburide-D3 is a solid substance . It is soluble in DMSO . The SMILES notation for Glyburide-D3 is ClC1=CC(C(NCCC2=CC=C(S(NC(NC3CCCCC3)=O)(=O)=O)C=C2)=O)=C(OC([2H])([2H])[2H])C=C1 .

科学研究应用

1. 提高溶解度

格列本脲是一种口服降糖药,水溶性差。Betageri 和 Makarla (1995) 的研究重点是通过固体分散和冻干技术提高其溶解度。他们发现使用聚乙二醇 (PEG) 的格列本脲固体分散体显着提高了其溶解度,表明了一种有希望的方法来提高其生物利用度 (Betageri & Makarla, 1995)。

2. 药代动力学和 CYP2C9 多态性

Kirchheiner 等人 (2002) 对格列本脲的药代动力学与细胞色素 P450 2C9 (CYP2C9) 多态性的关系进行了研究。他们探讨了这些遗传变异如何影响格列本脲的代谢及其对胰岛素和葡萄糖浓度的影响,为糖尿病患者的个性化药物策略提供了见解 (Kirchheiner 等人,2002)。

3. 格列本脲在中风治疗中的应用

Sheth 等人 (2014) 对静脉注射格列本脲治疗重度中风患者进行了初步研究。他们的研究表明,格列本脲可能有效预防水肿并改善局灶性缺血后的预后,表明该药的潜在新治疗应用 (Sheth 等人,2014)。

4. 格列本脲与妊娠

Nanovskaya 等人 (2006) 研究了格列本脲的胎盘转移及其与人血清白蛋白 (HSA) 的相互作用。他们发现格列本脲向胎儿循环的转移率受 HSA 浓度的显着影响,这对于了解其在治疗妊娠糖尿病中的安全性和有效性至关重要 (Nanovskaya 等人,2006)。

5. 格列本脲在胎盘中的代谢

Ravindran 等人 (2006) 研究了胎盘微粒体对格列本脲的代谢。他们的研究提供了对胎盘中格列本脲代谢物形成的见解,这对于评估格列本脲在妊娠中的安全性至关重要 (Ravindran 等人,2006)。

6. 格列本脲的使用与癌症风险

Tuccori 等人 (2015) 的一项研究评估了格列本脲的使用与 2 型糖尿病患者的癌症风险之间的关联。他们的研究结果表明,格列本脲的持续时间越长、累积剂量越高,癌症风险可能增加,这表明需要谨慎长期使用该药 (Tuccori 等人,2015)。

7. 固体分散体的表征

Betageri 和 Makarla (1996) 的另一项研究对格列本脲-聚乙二醇固体分散体进行了表征。他们发现这些分散体具有无定形性质,并且药物与聚合物之间没有化学相互作用,这对于药物制剂很重要 (Betageri & Makarla, 1996)。

作用机制

未来方向

Glyburide-D3 is used for the research of diabetes and obesity . It inhibits P-glycoprotein and directly binds and blocks the SUR1 subunits of KATP . It also inhibits the cystic fibrosis transmembrane conductance regulator protein (CFTR) and interferes with mitochondrial bioenergetics by inducing changes on membrane ion permeability . Future research may focus on these areas to further understand the potential applications of Glyburide-D3 .

Relevant Papers

A systematic review conducted by the ADA found evidence suggesting that glyburide correlates with a significantly higher risk of hypoglycemic episodes than other insulin secretagogues sulfonylureas by 80% and 44%, respectively . Another study investigates the safety and efficacy of glibenclamide combined with rtPA in treating AIS patients . This study will provide valuable information about the safety and efficacy of oral glibenclamide for AIS patients treated with rtPA .

属性

IUPAC Name |

5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-(trideuteriomethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNLBTZKUZBEKO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-n-[2-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1448779.png)

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)